molecular formula C16H17FN2O2S B2610269 N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034571-07-6

N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2610269
CAS RN: 2034571-07-6
M. Wt: 320.38
InChI Key: URWNMKBIALCMEG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridine ring, the sulfonamide group, and the fluorinated methylbenzene group could all potentially participate in reactions. For example, the pyridine ring could undergo electrophilic substitution, and the sulfonamide group could participate in condensation reactions .

Scientific Research Applications

COX-2 Inhibition and Potential Therapeutic Applications

Selective Cyclooxygenase-2 Inhibitors

A series of benzenesulfonamide derivatives, including compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) while preserving COX-1 potency. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors with potential applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer Activity

Copper(II)-Sulfonamide Complexes

Research on copper(II)-sulfonamide complexes has shown their significant potential in binding to calf thymus DNA, cleaving DNA, and exhibiting antiproliferative activity against cancer cell lines. The nature of the sulfonamide derivative plays a crucial role in determining the type of interaction with DNA and the subsequent biological effects, including inducing apoptosis and cell death primarily through apoptosis in cancer cells (González-Álvarez et al., 2013).

Corrosion Inhibition

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, structurally related to the query compound, have been investigated for their adsorption and corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the global reactivity parameters and adsorption behaviors, which are crucial for developing effective corrosion inhibitors (Kaya et al., 2016).

Structural and Computational Studies

Computational Studies on Sulfonamide Molecules

A newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized through structural, electronic, and vibrational analyses using DFT/B3LYP/6-311G++(d,p) level of theory. This study provides valuable insights into the structural and electronic properties of sulfonamide molecules, offering a foundation for designing molecules with desired chemical and physical properties (Murthy et al., 2018).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-11-6-15(4-5-16(11)17)22(20,21)19-9-12-7-14(10-18-8-12)13-2-3-13/h4-8,10,13,19H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWNMKBIALCMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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